molecular formula C17H17ClN4O2 B11496047 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide

Cat. No.: B11496047
M. Wt: 344.8 g/mol
InChI Key: NRHZFHUGEZZING-UHFFFAOYSA-N
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.

Preparation Methods

The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide involves several steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved by treating diphenylhydrazone and pyridine with iodine . The resulting intermediate is then subjected to further reactions to introduce the chloro, trimethyl, and methoxybenzamide groups. Industrial production methods often involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of signal transduction pathways and the regulation of gene expression .

Comparison with Similar Compounds

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C17H17ClN4O2/c1-9-13-15(21-22(3)16(13)19-10(2)14(9)18)20-17(23)11-7-5-6-8-12(11)24-4/h5-8H,1-4H3,(H,20,21,23)

InChI Key

NRHZFHUGEZZING-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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